An In-depth Technical Guide to the Synthesis and Characterization of 4-(Phenyldiazenyl)-N-phenylaniline
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Phenyldiazenyl)-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(phenyldiazenyl)-N-phenylaniline. This azo compound, while sometimes referred to as 4-Diazenyl-N-phenylaniline, is systematically named based on the azo linkage between a phenyl group and an N-phenylaniline moiety at the para position. This document details the synthetic pathway, experimental protocols, and a summary of its key characterization data.
Synthesis
The synthesis of 4-(phenyldiazenyl)-N-phenylaniline is a two-step process that first involves the diazotization of aniline to form a benzenediazonium salt. This is followed by an azo coupling reaction with N-phenylaniline (diphenylamine).[1]
Reaction Scheme
The overall reaction can be summarized as follows:
Step 1: Diazotization of Aniline
Aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium chloride.[2]
Step 2: Azo Coupling with N-phenylaniline
The freshly prepared benzenediazonium chloride is then reacted with N-phenylaniline. The electrophilic diazonium ion attacks the electron-rich para-position of the N-phenylaniline to form the final product, 4-(phenyldiazenyl)-N-phenylaniline.[1]
Experimental Protocol
The following protocol is a general procedure for the synthesis of azo dyes and has been adapted for the synthesis of 4-(phenyldiazenyl)-N-phenylaniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N-phenylaniline (Diphenylamine)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
-
Distilled water
Procedure:
Step 1: Preparation of Benzenediazonium Chloride Solution
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in water (equimolar to aniline) and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the cold aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.[2] Continue stirring for 15-20 minutes after the addition is complete. The resulting clear solution is the benzenediazonium chloride.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve an equimolar amount of N-phenylaniline in a suitable solvent, such as a mixture of ethanol and water.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold N-phenylaniline solution with vigorous stirring.
-
A colored precipitate of 4-(phenyldiazenyl)-N-phenylaniline should form.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Isolate the crude product by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure 4-(phenyldiazenyl)-N-phenylaniline.[3][4]
Characterization Data
The following tables summarize the key characterization data for 4-(phenyldiazenyl)-N-phenylaniline.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₃ |
| Molecular Weight | 273.33 g/mol |
| Appearance | Orange powder |
| Melting Point | 88-90 °C |
| Solubility | Soluble in ethanol, acetone, and chloroform. Insoluble in water. |
Spectroscopic Data
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in the search results |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| Data not available in the search results |
Table 3: FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3500 | N-H stretching (secondary amine) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~1580-1600 | N=N stretching (azo group) |
| ~1450-1550 | C=C stretching (aromatic) |
| ~1250-1350 | C-N stretching (aromatic amine) |
| ~690-900 | C-H bending (aromatic out-of-plane) |
Note: The FTIR data is a prediction based on the functional groups present in the molecule.[5]
Table 4: UV-Vis (Ultraviolet-Visible) Spectroscopy Data
| λmax (nm) | Solvent |
| ~380-420 | Ethanol |
Note: The UV-Vis absorption maximum for azo compounds can vary depending on the solvent and substitution pattern.
Table 5: Mass Spectrometry (MS) Data
| m/z | Fragmentation Ion |
| 273 | [M]⁺ (Molecular ion) |
| 180 | [M - C₆H₅N₂]⁺ |
| 167 | [M - C₆H₅N₂ - NH]⁺ |
| 105 | [C₆H₅N₂]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern is a prediction based on the structure of the molecule and common fragmentation pathways of similar compounds.[6][7][8][9]
Visualizations
Synthesis Workflow
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
